

Bredinin Aglycone: A Purine Nucleotide Analogue Targeting De Novo Guanine Synthesis

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Compound of Interest

Compound Name: *Bredinin aglycone*

Cat. No.: *B021429*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known as 5-hydroxy-1H-imidazole-4-carboxamide and designated as FF-10501-01 in clinical development, is a potent purine nucleotide analogue. It functions as a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By disrupting this critical pathway, **Bredinin aglycone** exhibits significant anti-proliferative and pro-apoptotic effects, particularly in rapidly dividing cells such as those found in hematologic malignancies. This technical guide provides a comprehensive overview of the core attributes of **Bredinin aglycone**, including its mechanism of action, quantitative biological data, experimental protocols, and relevant signaling pathways.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and play crucial roles in cellular energy metabolism and signaling. The de novo purine biosynthesis pathway is therefore a critical target for therapeutic intervention, especially in oncology and immunology. Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides.[1] Tumor cells, with their high demand for nucleic acid synthesis, are particularly vulnerable to the inhibition of IMPDH.[1]

Bredinin aglycone has emerged as a promising IMPDH inhibitor with demonstrated preclinical and clinical activity.[2][3] This guide will delve into the technical details of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of **Bredinin aglycone** is the competitive inhibition of IMPDH. [4] This inhibition leads to the depletion of the intracellular pool of guanine nucleotides, including guanosine triphosphate (GTP). The reduction in GTP levels has several downstream consequences:

- **Disruption of DNA and RNA Synthesis:** A shortage of guanine nucleotides directly impairs the synthesis of nucleic acids, leading to cell cycle arrest and inhibition of proliferation.
- **Induction of Apoptosis:** Depletion of the guanine nucleotide pool can trigger programmed cell death in cancer cells.
- **Modulation of Signaling Pathways:** GTP is essential for the function of numerous signaling proteins, including G-proteins. Disruption of GTP-dependent signaling can affect various cellular processes.

Interestingly, the growth inhibitory effect of **Bredinin aglycone** is mediated by adenine phosphoribosyltransferase (APRT). APRT is an enzyme in the purine salvage pathway, suggesting a potential intracellular activation step or a complex interplay between the de novo and salvage pathways in the presence of this inhibitor.

Quantitative Data

The biological activity of **Bredinin aglycone** (FF-10501-01) has been quantified in various studies. The following tables summarize the available data.

Table 1: In Vitro Cellular Activity of **Bredinin Aglycone** (FF-10501-01)

Cell Type/Line	Assay	Endpoint	Value	Reference
Acute Myeloid Leukemia (AML) Cell Lines	Proliferation Assay	Mean IC50	14.6 μ M	
AML Cell Lines	Apoptosis Assay	Apoptosis Induction	~30 μ M	
Primary AML Samples	Proliferation Assay	Effective Concentration	\geq 300 μ M	

Table 2: Pharmacokinetic Properties of **Bredinin Aglycone** (FF-10501-01) in Humans (Phase 1 Clinical Trial)

Parameter	Description	Value	Reference
Tmax	Time to maximum plasma concentration	~2.74 hours	
t1/2	Elimination half-life	~4.05 hours	

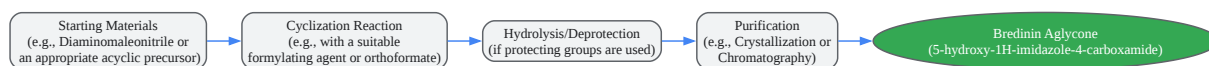
Note: A direct enzymatic inhibition constant (K_i) for **Bredinin aglycone** against IMPDH is not readily available in the public domain. The provided IC50 value reflects the compound's effect on cell proliferation.

Experimental Protocols

Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide (Bredinin Aglycone)

While a specific, detailed, and publicly available protocol for the direct synthesis of **Bredinin aglycone** is limited, a representative synthesis can be adapted from methods used for structurally related imidazole carboxamides. One common approach involves the cyclization of an appropriate acyclic precursor. The following is a generalized conceptual protocol based on established imidazole synthesis strategies.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of **Bredinin aglycone**.

General Procedure Outline:

- **Starting Material Preparation:** Begin with a suitable acyclic precursor, such as a derivative of 2-aminomalonamide.
- **Cyclization:** The imidazole ring is formed through a cyclization reaction. This can often be achieved by reacting the precursor with a source of the C2 carbon of the imidazole ring, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction is typically heated to drive the cyclization and elimination of byproducts.
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by the addition of a non-polar solvent, followed by filtration.
- **Purification:** The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield the pure 5-hydroxy-1H-imidazole-4-carboxamide.

For a more detailed protocol on a related compound, researchers can refer to the synthesis of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide, which involves the deprotection of a benzoyl-protected precursor.

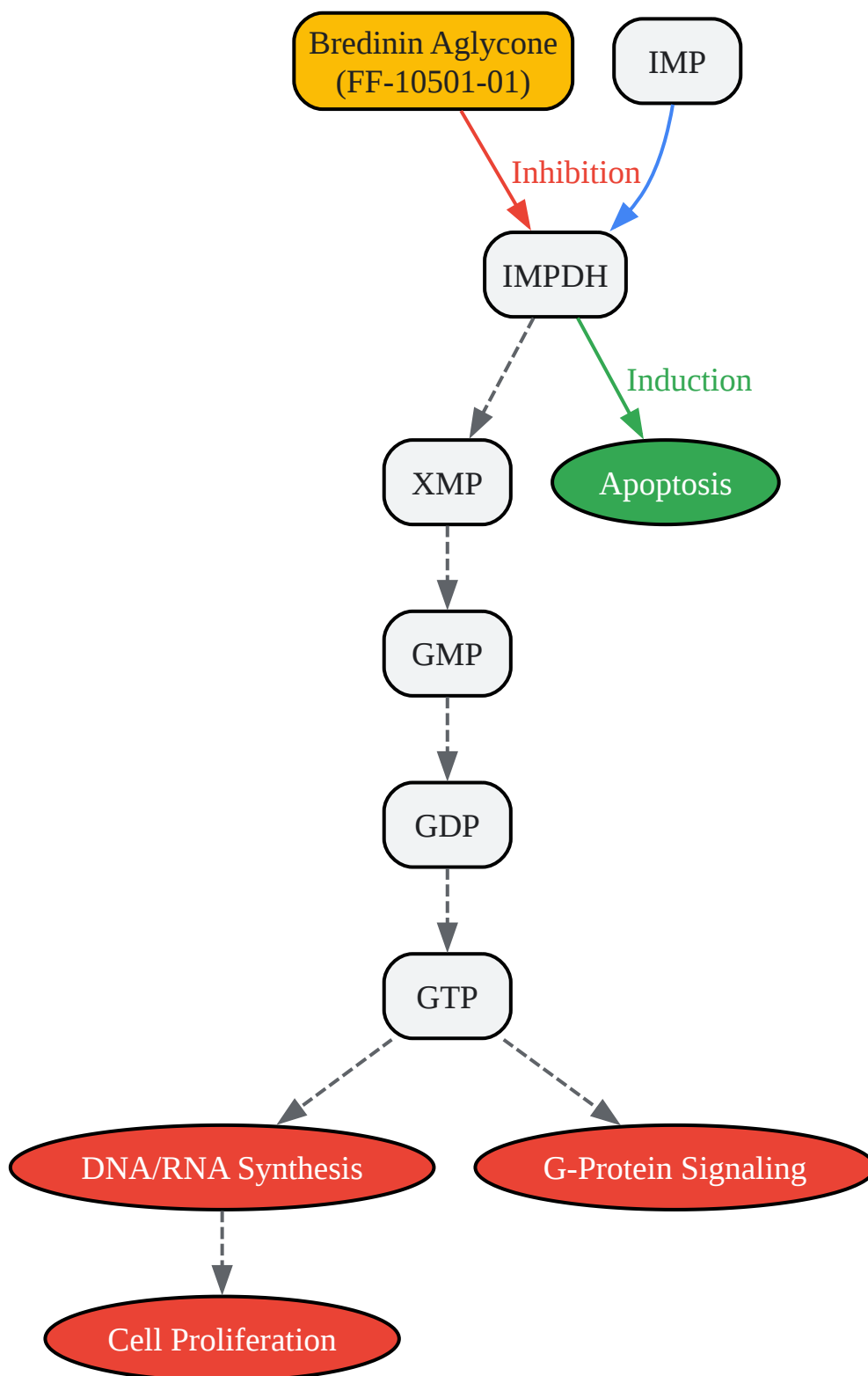
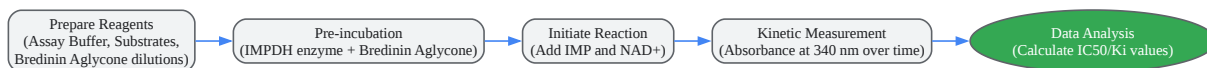
IMPDH Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of **Bredinin aglycone** against IMPDH. This spectrophotometric assay measures the production of NADH at 340 nm.

Materials:

- Purified recombinant human IMPDH2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
- Substrate Solution: Inosine monophosphate (IMP) and β -nicotinamide adenine dinucleotide (NAD⁺) dissolved in Assay Buffer
- **Bredinin aglycone** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Assay Workflow:



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References

- 1. Facebook [cancer.gov]
- 2. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1H-imidazole-4-carboxamide | 360-97-4 | FA09803 [biosynth.com]
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